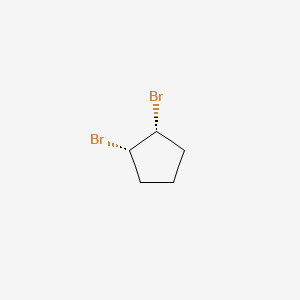

cis-1,2-Dibromocyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8Br2 |

|---|---|

Molecular Weight |

227.92 g/mol |

IUPAC Name |

(1S,2R)-1,2-dibromocyclopentane |

InChI |

InChI=1S/C5H8Br2/c6-4-2-1-3-5(4)7/h4-5H,1-3H2/t4-,5+ |

InChI Key |

LJCGLSZQABMYGU-SYDPRGILSA-N |

Isomeric SMILES |

C1C[C@H]([C@H](C1)Br)Br |

Canonical SMILES |

C1CC(C(C1)Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of cis-1,2-Dibromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dibromocyclopentane is a halogenated derivative of cyclopentane (B165970), a five-membered alicyclic hydrocarbon.[1] Its structure is defined by a cyclopentane ring with two bromine atoms attached to adjacent carbon atoms (positions 1 and 2). The prefix "cis-" specifies the stereochemistry of these bromine substituents, indicating that they are positioned on the same side of the plane of the cyclopentane ring. This specific spatial arrangement distinguishes it from its stereoisomer, trans-1,2-dibromocyclopentane (B238971), where the bromine atoms are on opposite sides of the ring.[2]

The stereochemical configuration of this compound significantly influences its physical properties, reactivity, and potential applications in organic synthesis and as a building block in medicinal chemistry and materials science.[1] A thorough understanding of its three-dimensional structure is therefore crucial for researchers in these fields.

Molecular Structure and Properties

The fundamental structure of this compound consists of a non-planar pentagonal ring of carbon atoms. Each of the five carbon atoms is sp³ hybridized. Two adjacent carbon atoms are each bonded to a bromine atom. In the cis isomer, both carbon-bromine bonds project in the same direction relative to the average plane of the ring.

Physicochemical Data

A summary of the key computed physicochemical properties of this compound is presented in the table below. This data is essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂ | [3][4] |

| Molecular Weight | 227.92 g/mol | [3] |

| IUPAC Name | cis-(1R,2S)-1,2-dibromocyclopentane | [3] |

| CAS Registry Number | 33547-17-0 | [4] |

| XLogP3-AA | 2.7 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 0 | [3] |

| Rotatable Bond Count | 0 | [3] |

| Exact Mass | 225.89928 Da | [3] |

| Monoisotopic Mass | 225.89928 Da | [3] |

| Topological Polar Surface Area | 0 Ų | [3] |

| Heavy Atom Count | 7 | [3] |

| Complexity | 55.1 | [3] |

Structural Visualization

The following diagram illustrates the two-dimensional structure of this compound, with wedges indicating that both bromine atoms are oriented towards the viewer, on the same face of the cyclopentane ring.

Experimental Protocols: Synthesis of this compound

The direct bromination of cyclopentene (B43876) typically yields the trans-1,2-dibromocyclopentane isomer through an anti-addition mechanism involving a cyclic bromonium ion intermediate. Therefore, the synthesis of the cis isomer requires a stereospecific approach. A common strategy involves the syn-dihydroxylation of cyclopentene to produce cis-1,2-cyclopentanediol (B1582340), followed by a double nucleophilic substitution with retention of stereochemistry.

Step 1: Synthesis of cis-1,2-Cyclopentanediol

This procedure involves the syn-dihydroxylation of cyclopentene using osmium tetroxide as a catalyst and N-methylmorpholine N-oxide (NMO) as a co-oxidant.

Materials:

-

Cyclopentene

-

Osmium tetroxide (OsO₄) solution (e.g., 2.5 wt. % in tert-butanol)

-

N-Methylmorpholine N-oxide (NMO)

-

Water

-

Sodium sulfite (B76179) (Na₂SO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate (B1210297)

-

Celite or silica (B1680970) gel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve N-methylmorpholine N-oxide (1.2 equivalents) in a mixture of acetone and water (e.g., 10:1 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

To this stirred solution, add cyclopentene (1.0 equivalent).

-

Slowly add a catalytic amount of osmium tetroxide solution (e.g., 0.002 equivalents) dropwise. The reaction mixture will typically turn dark brown.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite or silica gel to remove the black osmium dioxide precipitate, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and separate the aqueous and organic layers.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cis-1,2-cyclopentanediol.

-

The crude product can be purified by recrystallization or column chromatography.

Step 2: Conversion of cis-1,2-Cyclopentanediol to this compound

The conversion of a cis-diol to a cis-dibromide with retention of stereochemistry can be achieved using specific reagents that avoid the typical S(_N)2 inversion mechanism. One such method involves the use of triphenylphosphine (B44618) and N-bromosuccinimide (NBS).

Materials:

-

cis-1,2-Cyclopentanediol

-

Triphenylphosphine (PPh₃)

-

N-Bromosuccinimide (NBS)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve cis-1,2-cyclopentanediol (1.0 equivalent) and triphenylphosphine (2.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add N-bromosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by water, and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the synthetic pathway from cyclopentene to this compound.

References

An In-depth Technical Guide on the Physical Properties of cis-1,2-dibromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of cis-1,2-dibromocyclopentane. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development and organic synthesis. This document consolidates key data points, including molecular structure, weight, and other computed properties. Furthermore, it outlines detailed experimental protocols for the determination of essential physical properties such as density and boiling point, which are critical for laboratory applications. Visual workflows are provided to facilitate the clear understanding and implementation of these experimental procedures.

Introduction

This compound is a halogenated cycloalkane with the chemical formula C5H8Br2.[1] As a vicinal dibromide, its stereochemistry plays a crucial role in its reactivity and physical characteristics. The cyclopentane (B165970) ring's rigidity, combined with the presence of two bulky bromine atoms on the same side of the ring, influences its molecular interactions and bulk properties.[2][3] This compound serves as a valuable intermediate in organic synthesis and as a model for studying the properties of halogenated hydrocarbons.[1][2] An accurate understanding of its physical properties is essential for its application in synthetic chemistry, materials science, and pharmaceutical research.[1]

Physical and Chemical Properties

The physical state of this compound is a liquid at standard temperature and pressure.[4] It is characterized as being insoluble in water but soluble in common organic solvents.[1] A summary of its key properties is presented in the tables below. Note that some data may be for the general 1,2-dibromocyclopentane (B3025039) isomer mixture or the trans-isomer, as isomer-specific data is not always available.

Table 1: General Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C5H8Br2 | [5][6][7] |

| Appearance | Colorless Liquid | [1][4] |

| Molecular Weight | 227.93 g/mol | [1][2][8] |

| Boiling Point | ~196.3 - 196.9 °C (at 760 mmHg) | [1][9] |

| Density | ~1.857 g/mL (at 25 °C) | [1][10] |

| Flash Point | ~71.5 - 110 °C | [1][9][10] |

| Vapor Pressure | 0.548 mmHg (at 25 °C) | [1][9] |

| Refractive Index | n20/D 1.550 | [1][9] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Table 2: Computed Properties

| Property | Value | Source(s) |

| IUPAC Name | cis-(1R,2S)-1,2-dibromocyclopentane | [5] |

| InChI Key | LJCGLSZQABMYGU-SYDPRGILSA-N | [7][8] |

| Canonical SMILES | C1C--INVALID-LINK--Br">C@HBr | [5] |

| XLogP3-AA | 2.7 | [5][6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 0 | [6] |

| Rotatable Bond Count | 0 | [6] |

Experimental Protocols

Accurate determination of physical properties is paramount for the successful use of chemical compounds in research and development. The following sections detail standard laboratory protocols for measuring the density and boiling point of liquid samples like this compound.

Determination of Density

The density of a liquid is determined by measuring the mass of a known volume of the substance.[11]

Apparatus:

-

Electronic balance (accurate to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL) or a pycnometer (density bottle) for higher accuracy

-

Pipette

-

Thermometer

Procedure:

-

Ensure the graduated cylinder or pycnometer is clean and completely dry.

-

Place the empty, dry container on the electronic balance and tare it, or record its mass (m1).[11][12]

-

Carefully add a specific volume of this compound to the container. For a graduated cylinder, this might be 10.0 mL. Read the volume from the bottom of the meniscus at eye level to avoid parallax error.[11][12]

-

Place the container with the liquid back on the balance and record the new mass (m2).[12]

-

Record the ambient temperature of the liquid, as density is temperature-dependent.[12]

-

Calculate the mass of the liquid by subtracting the initial mass from the final mass (mass = m2 - m1).[13]

-

Calculate the density using the formula: ρ = mass / volume .[12]

-

For improved accuracy, repeat the measurement multiple times and calculate the average value.[11]

Caption: Workflow for the experimental determination of liquid density.

Determination of Boiling Point (Micro Method)

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[14][15] For small sample volumes, a micro-boiling point determination is effective.

Apparatus:

-

Melting point apparatus (e.g., MelTemp or Thiele tube)

-

Small test tube (e.g., 75x10 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Liquid sample (this compound)

Procedure:

-

Add a small amount (a few milliliters) of this compound to the small test tube.[16]

-

Place the capillary tube into the test tube with its open end submerged in the liquid and the sealed end pointing upwards.[14][16]

-

Attach the test tube assembly to a thermometer, ensuring the sample is level with the thermometer bulb.

-

Insert the entire assembly into the heating block of the melting point apparatus or a Thiele tube filled with a heating oil like paraffin.[14][15]

-

Begin heating the apparatus slowly and observe the open end of the capillary tube.[15]

-

As the liquid heats, trapped air in the capillary will expand and exit as a slow stream of bubbles.

-

When the temperature approaches the boiling point, the stream of bubbles will become rapid and continuous.[14]

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.[14][16]

Caption: Workflow for micro-boiling point determination.

Conclusion

This guide has summarized the core physical properties of this compound and provided detailed, actionable protocols for their experimental verification. The data and methodologies presented herein are intended to support the work of researchers and professionals by providing a reliable and accessible reference. Accurate characterization of such fundamental properties is a critical first step in the design of novel synthetic pathways and the development of new chemical entities.

References

- 1. lookchem.com [lookchem.com]

- 2. Buy 1,2-Dibromocyclopentane | 29974-65-0 [smolecule.com]

- 3. brainly.com [brainly.com]

- 4. This compound | 33547-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. This compound | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dibromocyclopentane | C5H8Br2 | CID 139113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentane, 1,2-dibromo-cis- [webbook.nist.gov]

- 8. Cyclopentane, 1,2-dibromo-cis- (CAS 33547-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. Page loading... [guidechem.com]

- 10. 10230-26-9 CAS MSDS (1,2-dibromocyclopentane) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. wjec.co.uk [wjec.co.uk]

- 14. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 15. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 16. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to cis-1,2-Dibromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1,2-dibromocyclopentane, a halogenated cycloalkane of interest in synthetic organic chemistry. This document details its chemical and physical properties, including its molecular weight. A key focus is a detailed experimental protocol for its stereospecific synthesis, a critical aspect for its application in stereocontrolled chemical transformations. Furthermore, this guide outlines the analytical methods for the characterization of this compound and provides essential safety information. The synthesis workflow is visually represented to facilitate a clear understanding of the process. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Chemical and Physical Properties

This compound is a cyclic organic compound with the molecular formula C₅H₈Br₂.[1] Its properties are summarized in the table below. It is important to note that while the direct bromination of cyclopentene (B43876) primarily yields the trans isomer, the cis isomer can be obtained through stereospecific synthesis routes.[2][3][4]

Table 1: Physicochemical Properties of 1,2-Dibromocyclopentane

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂ | [1] |

| Molecular Weight | 227.92 g/mol | [1] |

| CAS Number | 33547-17-0 (cis isomer) | [1] |

| Boiling Point | 196.9 °C at 760 mmHg (for the isomeric mixture) | |

| Density | 1.94 g/mL (for the isomeric mixture) | |

| Refractive Index | n20/D 1.550 (for the isomeric mixture) | |

| LogP | 2.69730 | |

| Vapor Pressure | 0.548 mmHg at 25°C (for the isomeric mixture) | |

| Flash Point | 71.5 °C (for the isomeric mixture) |

Stereospecific Synthesis of this compound

The direct bromination of cyclopentene with molecular bromine (Br₂) proceeds through an anti-addition mechanism, leading to the predominant formation of trans-1,2-dibromocyclopentane.[2][3][4] Therefore, a stereospecific approach is necessary to synthesize the cis isomer. A viable pathway involves a two-step process: the syn-dihydroxylation of cyclopentene to yield cis-1,2-cyclopentanediol (B1582340), followed by the conversion of the diol to the desired this compound.

Experimental Protocol

Step 1: Syn-dihydroxylation of Cyclopentene to cis-1,2-Cyclopentanediol

This procedure utilizes osmium tetroxide as a catalyst for syn-dihydroxylation.[5][6]

-

Materials:

-

Cyclopentene

-

Osmium tetroxide (OsO₄) in pyridine (B92270) or a suitable co-oxidant system (e.g., N-methylmorpholine N-oxide - NMO)

-

Sodium bisulfite (NaHSO₃) or hydrogen sulfide (B99878) (H₂S)

-

Pyridine (if not using a co-oxidant system)

-

A suitable solvent (e.g., diethyl ether, acetone)

-

Water

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve cyclopentene in a suitable solvent.

-

Add a catalytic amount of osmium tetroxide solution in pyridine or a stoichiometric amount of a co-oxidant like NMO.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding an aqueous solution of a reducing agent such as sodium bisulfite or by bubbling hydrogen sulfide gas through the solution to reduce the osmate ester intermediate.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain crude cis-1,2-cyclopentanediol.

-

Purify the product by recrystallization or column chromatography.

-

Step 2: Conversion of cis-1,2-Cyclopentanediol to this compound

This step can be achieved using a reagent like phosphorus tribromide (PBr₃) or a triphenylphosphine (B44618)/carbon tetrabromide system, which typically proceeds with retention of stereochemistry for cyclic diols.

-

Materials:

-

cis-1,2-Cyclopentanediol (from Step 1)

-

Phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄)

-

Anhydrous, non-polar solvent (e.g., diethyl ether, dichloromethane)

-

Ice bath

-

Saturated sodium bicarbonate solution

-

Brine

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

-

Procedure (using PBr₃):

-

In a fume hood, dissolve the purified cis-1,2-cyclopentanediol in an anhydrous, non-polar solvent and cool the solution in an ice bath.

-

Slowly add phosphorus tribromide to the cooled solution with stirring.

-

Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor the reaction by TLC.

-

Once the reaction is complete, carefully quench the reaction by slowly adding it to a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield crude this compound.

-

Purify the final product by distillation or column chromatography.

-

Experimental Workflow and Diagrams

The following diagrams illustrate the logical flow of the synthesis and the reaction mechanism.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Specify the reagents in which addition to alkene is syn or anti. - askIITians [askiitians.com]

- 3. Syn- & Anti-Addition Reaction | Definition & Examples - Lesson | Study.com [study.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Stereoisomerism of 1,2-dibromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomerism of 1,2-dibromocyclopentane (B3025039), a topic of significant relevance in stereoselective synthesis and drug development. Understanding the distinct spatial arrangements of substituents on the cyclopentane (B165970) ring is crucial for controlling the pharmacological and toxicological properties of chiral molecules. This document details the structural nuances of the stereoisomers of 1,2-dibromocyclopentane, their physical and spectroscopic properties, and outlines key experimental protocols for their synthesis and separation.

Introduction to Stereoisomerism in 1,2-dibromocyclopentane

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms.[1] In the case of 1,2-dibromocyclopentane (C₅H₈Br₂), the presence of two chiral centers at carbons C1 and C2 gives rise to multiple stereoisomers.[2] The cyclopentane ring's rigidity, which prevents free rotation around the carbon-carbon single bonds, is a key factor in the existence of these distinct stereoisomers.[3]

The stereoisomers of 1,2-dibromocyclopentane are classified into two main categories: diastereomers and enantiomers. The diastereomers are the cis and trans isomers, which have different spatial arrangements of the two bromine atoms relative to the plane of the cyclopentane ring.[1]

-

cis-1,2-dibromocyclopentane : In this isomer, both bromine atoms are on the same side of the cyclopentane ring.[1] Due to an internal plane of symmetry, the cis isomer is a meso compound . This means that despite having two chiral centers, the molecule as a whole is achiral and therefore optically inactive.

-

trans-1,2-dibromocyclopentane (B238971) : In this isomer, the bromine atoms are on opposite sides of the ring.[1] The trans isomer lacks an internal plane of symmetry and is therefore chiral . It exists as a pair of non-superimposable mirror images, known as enantiomers : (1R,2R)-1,2-dibromocyclopentane and (1S,2S)-1,2-dibromocyclopentane. These enantiomers rotate plane-polarized light in equal but opposite directions. A 1:1 mixture of these enantiomers is called a racemic mixture and is optically inactive.

The distinct stereochemical properties of these isomers have a profound impact on their chemical and biological behavior, making their selective synthesis and characterization essential in fields like medicinal chemistry.

Physical and Spectroscopic Properties

Data Presentation: Physical Properties of 1,2-dibromocyclopentane Stereoisomers

| Property | This compound (meso) | trans-1,2-dibromocyclopentane (racemic) | Reference(s) |

| Molecular Formula | C₅H₈Br₂ | C₅H₈Br₂ | [2][4] |

| Molecular Weight | 227.93 g/mol | 227.93 g/mol | [5][6] |

| Boiling Point | Not available | ~196.3 °C (rough estimate) | [7] |

| Melting Point | Not available | Not available | |

| Density | Not available | 1.857 g/mL at 25 °C | [7] |

| Refractive Index | Not available | n20/D 1.550 | [7] |

| Optical Rotation, [α]D | 0° (achiral) | (1R,2R): Not available(1S,2S): Not available |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane due to their different molecular symmetries.

-

This compound (meso) : This isomer possesses a plane of symmetry (Cₛ). This symmetry results in three distinct sets of proton signals in the ¹H NMR spectrum, corresponding to the methine protons (CH-Br) and the two pairs of non-equivalent methylene (B1212753) protons. Similarly, the ¹³C NMR spectrum is expected to show three distinct signals.

-

trans-1,2-dibromocyclopentane (racemic) : This isomer has a C₂ axis of symmetry. This higher symmetry leads to a simpler NMR spectrum with only two sets of proton signals in the ¹H NMR spectrum (one for the two equivalent methine protons and one for the two pairs of equivalent methylene protons). The ¹³C NMR spectrum is also expected to show only two signals.

Experimental Protocols

The synthesis and separation of the stereoisomers of 1,2-dibromocyclopentane are crucial for their application in stereoselective reactions and the development of chiral drugs.

Synthesis of trans-1,2-dibromocyclopentane via Bromination of Cyclopentene (B43876)

The most common method for synthesizing trans-1,2-dibromocyclopentane is the electrophilic addition of bromine (Br₂) to cyclopentene.[8] This reaction proceeds through a cyclic bromonium ion intermediate, which leads to a stereospecific anti-addition of the two bromine atoms, resulting in the formation of the trans isomer as a racemic mixture.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclopentene in a suitable inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄). The reaction should be carried out in a fume hood and protected from light to prevent radical side reactions.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the stirred cyclopentene solution at room temperature. The characteristic reddish-brown color of bromine will disappear as it reacts with the alkene. Continue the addition until a faint bromine color persists, indicating the completion of the reaction.

-

Work-up: Wash the reaction mixture with an aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by a wash with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is racemic trans-1,2-dibromocyclopentane. Further purification can be achieved by vacuum distillation.

Separation of cis- and trans-1,2-dibromocyclopentane

A mixture of cis- and trans-1,2-dibromocyclopentane can be separated based on their different physical properties, primarily their boiling points.

Experimental Protocol: Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a fractionating column (e.g., a Vigreux column or a column packed with glass beads or metal sponges) to enhance the separation efficiency.[9]

-

Distillation: Place the isomeric mixture in the distillation flask with a few boiling chips or a magnetic stir bar. Heat the flask gently. The vapor will rise through the fractionating column, and a temperature gradient will be established.[10]

-

Fraction Collection: The isomer with the lower boiling point will reach the top of the column first and distill over. Collect the fractions at a constant temperature. The temperature will then rise, and the higher-boiling isomer will distill. Typically, for di-substituted cycloalkanes, the trans isomer has a lower boiling point than the cis isomer.

Chiral Resolution of rac-trans-1,2-dibromocyclopentane

The separation of the enantiomers of racemic trans-1,2-dibromocyclopentane is a critical step for obtaining enantiopure compounds for pharmaceutical applications. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[11]

Experimental Protocol: Chiral HPLC

-

Column and Mobile Phase Selection: Choose a suitable chiral stationary phase (CSP), such as one based on cellulose (B213188) or amylose (B160209) derivatives. The mobile phase typically consists of a mixture of a nonpolar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol).[12]

-

Sample Preparation: Dissolve the racemic trans-1,2-dibromocyclopentane in the mobile phase.

-

Chromatographic Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times and their separation into two distinct peaks in the chromatogram.

-

Fraction Collection: Collect the eluent corresponding to each peak separately to obtain the individual (1R,2R) and (1S,2S) enantiomers.

-

Analysis: The enantiomeric purity of the separated fractions can be determined by analytical chiral HPLC. The absolute configuration of the separated enantiomers would need to be determined by other methods, such as X-ray crystallography of a suitable derivative or by comparison with a known standard.

Mandatory Visualizations

Stereoisomeric Relationship of 1,2-dibromocyclopentane

Caption: Relationship between the stereoisomers of 1,2-dibromocyclopentane.

Experimental Workflow for Synthesis and Separation

Caption: Synthetic and separation workflow for 1,2-dibromocyclopentane isomers.

References

- 1. scbt.com [scbt.com]

- 2. Cyclopentane, 1,2-dibromo-cis- [webbook.nist.gov]

- 3. Diastereoselective synthesis of cis-cyclopentane-1,2-diamine derivatives via organophotoredox-catalyzed [3 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. This compound | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cyclopentane, 1,2-dibromo-cis- (CAS 33547-17-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Cyclopentane, 1,2-dibromo,trans- (CAS 10230-26-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1,2-dibromocyclopentane | 10230-26-9 [chemicalbook.com]

- 8. youtube.com [youtube.com]

- 9. Purification [chem.rochester.edu]

- 10. chembam.com [chembam.com]

- 11. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

In-Depth Technical Guide to cis-1,2-Dibromocyclopentane: Synthesis, Characterization, and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1,2-Dibromocyclopentane is a halogenated cyclic organic compound with the CAS Registry Number 33547-17-0 . This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and spectroscopic characterization. While specific biological activities of this compound are not extensively documented in publicly available literature, the presence of vicinal dibromides in a cyclic framework makes it a valuable intermediate in organic synthesis and a subject of interest for stereochemical and mechanistic studies. The principles and methodologies outlined herein are pertinent to researchers in synthetic chemistry and professionals in the early stages of drug discovery exploring halogenated scaffolds.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Its molecular and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Registry Number | 33547-17-0 | [2] |

| Molecular Formula | C₅H₈Br₂ | [2] |

| Molecular Weight | 227.92 g/mol | [2] |

| Appearance | Liquid | [1] |

| Computed XLogP3-AA | 2.7 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

Synthesis and Purification

The synthesis of 1,2-dibromocyclopentane (B3025039) is most commonly achieved through the electrophilic addition of bromine (Br₂) to cyclopentene (B43876).[3][4] This reaction typically proceeds through a bromonium ion intermediate, leading to anti-addition and favoring the formation of the trans-1,2-dibromocyclopentane (B238971) isomer.[3]

Obtaining the cis-isomer as the major product requires specific synthetic strategies that circumvent the typical anti-addition mechanism. While a direct, high-yield stereoselective synthesis for the cis isomer is not widely reported, its formation as a minor product in the bromination of cyclopentene is possible. The separation of the cis and trans isomers can be achieved through fractional distillation, exploiting the likely difference in their boiling points.[1]

General Experimental Protocol: Bromination of Cyclopentene

This protocol describes the general synthesis of 1,2-dibromocyclopentane, which will yield a mixture of cis and trans isomers, with the trans isomer being the predominant product.

Materials:

-

Cyclopentene

-

Bromine (Br₂)

-

An inert solvent such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄)

-

Sodium bicarbonate solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve cyclopentene in an equal volume of an inert solvent (e.g., dichloromethane).

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of bromine in the same inert solvent dropwise from the dropping funnel with continuous stirring. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 15-20 minutes at 0 °C.

-

Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted bromine and acidic byproducts.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product mixture of cis- and trans-1,2-dibromocyclopentane.

Purification: Separation of cis and trans Isomers

The separation of the cis and trans isomers of 1,2-dibromocyclopentane can be accomplished by fractional distillation.[1] Due to differences in their molecular dipole moments and shapes, the isomers will have slightly different boiling points, allowing for their separation.

Procedure:

-

Set up a fractional distillation apparatus with a Vigreux or other fractionating column.

-

Carefully transfer the crude product mixture to the distillation flask.

-

Heat the mixture slowly and evenly.

-

Collect the fractions at different temperature ranges. The lower-boiling isomer will distill first.

-

Analyze the collected fractions by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the purity of the separated isomers.

Spectroscopic Characterization

Spectroscopic methods are essential for the identification and characterization of this compound and for distinguishing it from its trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of cyclic compounds. The differentiation between cis and trans isomers of 1,2-disubstituted cyclopentanes is based on molecular symmetry.

-

This compound: This isomer possesses a Cₛ plane of symmetry. This results in chemically non-equivalent protons and carbons, leading to a more complex NMR spectrum with a greater number of distinct signals compared to the trans isomer.

-

trans-1,2-Dibromocyclopentane: This isomer has a C₂ axis of symmetry, which renders certain protons and carbons chemically equivalent, simplifying the NMR spectrum.

Expected ¹H NMR Spectral Features for this compound: Due to its lower symmetry, the ¹H NMR spectrum of the cis isomer is expected to show multiple distinct signals for the methine (CH-Br) and methylene (B1212753) (CH₂) protons. The coupling patterns (multiplicities) will be complex due to spin-spin coupling between non-equivalent neighboring protons.

Expected ¹³C NMR Spectral Features for this compound: The ¹³C NMR spectrum of the cis isomer is expected to show three distinct signals: one for the two equivalent methine carbons (C-Br) and two for the non-equivalent pairs of methylene carbons.

| Spectroscopic Data | Expected for this compound |

| ¹H NMR | Multiple complex signals for methine and methylene protons. |

| ¹³C NMR | Three distinct signals. |

| IR Spectroscopy | C-H stretching (~2850-3000 cm⁻¹), C-H bending (~1450 cm⁻¹), and C-Br stretching (in the fingerprint region, < 800 cm⁻¹). |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching and bending vibrations. The C-Br stretching vibrations will appear in the fingerprint region of the spectrum. While the IR spectra of the cis and trans isomers will share some similarities, there will be distinct differences in the fingerprint region that can be used for differentiation.

Potential Applications in Research and Drug Development

While direct pharmacological data for this compound is scarce, halogenated organic molecules are of significant interest in drug development. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Vicinal dibromides, such as those in this compound, are versatile synthetic intermediates. They can undergo a variety of chemical transformations, including:

-

Elimination reactions to form cyclopentene or substituted cyclopentenes.

-

Nucleophilic substitution reactions to introduce other functional groups.

-

Reductive debromination to generate the parent cycloalkane.

These reactions make this compound a useful starting material for the synthesis of a variety of cyclopentane-based molecules for biological screening. The stereospecificity of the cis isomer can be exploited to synthesize target molecules with defined three-dimensional structures, which is crucial for understanding structure-activity relationships (SAR) in drug design.

Visualizing Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Logical Relationship for Isomer Differentiation

This diagram outlines the logical process for differentiating between the cis and trans isomers of 1,2-dibromocyclopentane using spectroscopic methods.

Caption: Logic for differentiating cis and trans isomers via spectroscopy.

References

An In-Depth Technical Guide to cis-1,2-Dibromocyclopentane

Chemical Formula: C₅H₈Br₂

This technical guide provides a comprehensive overview of cis-1,2-dibromocyclopentane, a halogenated cycloalkane, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below. It is important to note that some physical properties are reported for the isomeric mixture of 1,2-dibromocyclopentane (B3025039).

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂ | [2] |

| Molecular Weight | 227.92 g/mol | [2] |

| CAS Number | 33547-17-0 | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 196.9 °C at 760 mmHg (for isomeric mixture) | [3] |

| Density | 1.94 g/cm³ (for isomeric mixture) | [3] |

| Refractive Index | n20/D 1.550 (for isomeric mixture) | [3] |

Spectroscopic Data

Spectroscopic methods are crucial for the identification and differentiation of this compound from its trans isomer. Due to its Cₛ symmetry, the cis isomer exhibits a different spectroscopic profile compared to the C₂ symmetry of the trans isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the most definitive technique for distinguishing between the cis and trans isomers of 1,2-dibromocyclopentane.

-

¹H NMR: For the analogous cis-1,2-dibromocyclopropane, the ¹H NMR spectrum displays three distinct sets of proton signals.[4][5] This is due to the plane of symmetry in the cis isomer which renders the two methine protons (CH-Br) chemically equivalent, but the methylene (B1212753) protons (-CH₂) diastereotopic.[5] In contrast, the trans isomer, with a C₂ axis of symmetry, shows only two sets of proton signals.[4][5] This principle of differentiation based on the number of signals is also applicable to this compound.

-

¹³C NMR: The ¹³C NMR spectrum of this compound is also expected to differ from its trans counterpart, although the differences may be more subtle than in ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for C-H and C-Br stretching and bending vibrations. The fingerprint region (below 1500 cm⁻¹) is expected to show a unique pattern of absorption bands that can be used to distinguish it from the trans isomer.

Mass Spectrometry (MS)

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic for a compound containing two bromine atoms, with peaks at M, M+2, and M+4 in a typical ratio. While the molecular ion peak will be the same for both cis and trans isomers, the relative abundances of fragment ions may differ slightly due to stereochemical influences on the fragmentation pathways.

Experimental Protocols

Synthesis of this compound

The standard laboratory synthesis of 1,2-dibromocyclopentane involves the electrophilic addition of bromine (Br₂) to cyclopentene (B43876). However, this reaction proceeds through a cyclic bromonium ion intermediate, leading to anti-addition and the formation of the trans isomer as the major product.

A generalized workflow for the synthesis of 1,2-dibromocyclopentane is presented below. The specific conditions would need to be optimized to favor the formation of the cis isomer.

Caption: A generalized workflow for the synthesis of 1,2-dibromocyclopentane.

Purification

The crude product from the synthesis, which is likely a mixture of cis and trans isomers, can be purified using standard laboratory techniques. Fractional distillation or column chromatography are potential methods to separate the isomers, leveraging their potential differences in boiling points and polarity.

Safety and Handling

1,2-Dibromocyclopentane is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move the person into fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

Logical Relationships in Stereoisomerism

The relationship between cyclopentene and the resulting cis and trans isomers of 1,2-dibromocyclopentane is a fundamental concept in stereochemistry. The planarity of the double bond in cyclopentene allows for the addition of bromine from either the same side (syn-addition) to form the cis isomer or from opposite sides (anti-addition) to form the trans isomer.

Caption: Stereochemical outcomes of the bromination of cyclopentene.

References

- 1. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. This compound | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Solved Interestingly, the 'H NMR spectrum for cis | Chegg.com [chegg.com]

- 5. benchchem.com [benchchem.com]

A Theoretical Conformational Analysis of cis-1,2-dibromocyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical conformational analysis of cis-1,2-dibromocyclopentane. While direct experimental and extensive computational data for this specific molecule are limited in publicly accessible literature, this document synthesizes information from analogous cis-1,2-disubstituted cyclopentane (B165970) systems to present a robust theoretical framework. This guide covers the fundamental principles of cyclopentane conformation, details relevant computational and experimental methodologies, and presents expected quantitative data for the stable conformers. The content is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the conformational landscape of this molecule, which is crucial for predicting its reactivity, and intermolecular interactions.

Introduction to Cyclopentane Conformations

Cyclopentane and its derivatives are not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of adjacent C-H bonds. To alleviate this strain, cyclopentane adopts puckered conformations. The two most commonly discussed conformations are the envelope (C_s symmetry) and the twist or half-chair (C_2 symmetry).[1] In the envelope conformation, four carbon atoms are coplanar, and the fifth is out of the plane. In the twist conformation, three carbon atoms are coplanar, with the other two displaced on opposite sides of the plane. These conformers can readily interconvert through a low-energy process known as pseudorotation.

For substituted cyclopentanes, the substituents' steric and electronic effects influence the relative energies of the possible conformers. In cis-1,2-disubstituted cyclopentanes, the substituents are on the same face of the ring, leading to specific conformational preferences to minimize steric hindrance and unfavorable dipole-dipole interactions.

Conformational Isomers of this compound

For this compound, two primary conformations are considered: the envelope and the twist (half-chair). Within the envelope conformation, various forms are possible depending on which carbon atom is out of the plane. Similarly, different twist conformers exist. The relative stability of these conformers is determined by a balance of torsional strain, steric interactions between the bromine atoms and with the hydrogen atoms on the ring, and dipole-dipole interactions between the C-Br bonds.

Due to the cis configuration, one bromine atom will tend to occupy a pseudo-axial position while the other occupies a pseudo-equatorial position to minimize steric strain.

Quantitative Conformational Data (Based on Analogous Systems)

Table 1: Calculated Relative Energies of Conformers for a cis-1,2-disubstituted Cyclopentane Analog

| Conformer | Method | Relative Energy (kcal/mol) |

| Envelope (axial-equatorial) | Ab initio | 0.00 (most stable) |

| Twist (axial-equatorial) | Ab initio | ~0.15 - 0.93 |

Note: The energy values are based on studies of cyclopentanol (B49286) and cis-cyclopentane-1,2-diol and are intended to be representative.[2][3] The exact energy differences for this compound will vary.

Table 2: Representative Dihedral Angles for Cyclopentane Conformers

| Dihedral Angle | Envelope Conformer | Twist Conformer |

| C1-C2-C3-C4 | ~0° | ~-24° |

| C2-C3-C4-C5 | ~35° | ~40° |

| C3-C4-C5-C1 | ~-35° | ~-24° |

| C4-C5-C1-C2 | ~22° | ~0° |

| C5-C1-C2-C3 | ~-22° | ~24° |

Note: These are generalized angles for the parent cyclopentane ring and will be influenced by the presence of substituents.

Methodologies for Conformational Analysis

A combination of computational and experimental methods is typically employed to study the conformational preferences of molecules like this compound.

Computational Protocols

Molecular Mechanics (MM):

-

Force Fields: Commonly used force fields include MMFF94, AMBER, or CHARMM.

-

Procedure: A conformational search is performed to identify all possible low-energy conformers. This is followed by energy minimization of each conformer to find the local energy minima.

-

Application: Useful for quickly exploring the conformational space and providing initial geometries for higher-level calculations.

Ab initio and Density Functional Theory (DFT) Calculations:

-

Level of Theory: Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), or DFT with functionals like B3LYP are common.

-

Basis Set: Pople-style basis sets (e.g., 6-31G, 6-311++G ) or correlation-consistent basis sets (e.g., aug-cc-pVDZ) are frequently used. For molecules with heavy atoms like bromine, basis sets with polarization and diffuse functions are important.

-

Procedure: The geometries of the conformers identified by molecular mechanics are optimized at the chosen level of theory. Frequency calculations are then performed to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

-

Solvation Models: To simulate solution-phase behavior, implicit solvation models like the Polarizable Continuum Model (PCM) can be incorporated.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Technique: ¹H and ¹³C NMR are powerful tools for conformational analysis.

-

Key Parameters:

-

Chemical Shifts: The chemical shifts of the protons and carbons can be influenced by their conformational environment.

-

Coupling Constants (J-values): Vicinal proton-proton coupling constants (³JHH) are particularly informative. They depend on the dihedral angle between the coupled protons, as described by the Karplus equation. For five-membered rings, it is generally observed that ³J_cis_ > ³J_trans_.[4]

-

-

Procedure:

-

The NMR spectrum of this compound is recorded in a suitable deuterated solvent.

-

The chemical shifts and coupling constants are determined by spectral analysis. For complex spectra, simulation software may be used.

-

The experimentally observed coupling constants are compared with theoretical values calculated for different conformers to determine the conformational equilibrium.

-

Low-temperature NMR can be used to "freeze out" individual conformers if the energy barrier to interconversion is sufficiently high.

-

Visualizations

Conformational Interconversion Pathway

The following diagram illustrates the pseudorotation pathway between the envelope and twist conformers of a cyclopentane ring.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformational analysis. Part 39. A theoretical and lanthanide induced shift (LIS) investigation of the conformations of cyclopentanol and cis- and trans-cyclopentane-1,2-diol - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling cis-1,2-dibromocyclopentane: A Technical Guide to its Initial Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational chemistry of cis-1,2-dibromocyclopentane, a halogenated cycloalkane with significant potential in organic synthesis and as a building block for novel therapeutic agents. While its trans isomer is the more commonly encountered product of direct cyclopentene (B43876) bromination, the cis configuration offers unique stereochemical properties for further functionalization. This document outlines the initial synthetic approaches, detailed experimental protocols, and key physicochemical data associated with this compound.

Initial Discovery and Synthetic Strategy

The initial synthesis of 1,2-dibromocyclopentane (B3025039) is fundamentally linked to the electrophilic addition of bromine to cyclopentene. However, the direct reaction of cyclopentene with molecular bromine (Br₂) in a non-polar solvent stereoselectively yields trans-1,2-dibromocyclopentane. This outcome is dictated by the formation of a cyclic bromonium ion intermediate, which is subsequently attacked by a bromide ion from the anti-face, leading to the trans product.

The stereoselective synthesis of this compound, therefore, necessitates a departure from this classical bromination pathway. The initial successful preparation of the cis isomer has been achieved through a multi-step sequence commencing with the syn-dihydroxylation of cyclopentene. This approach leverages the controlled formation of a cis-diol intermediate, which then serves as a stereochemical template for the subsequent introduction of the two bromine atoms in a cis orientation.

An alternative, though less commonly cited in early literature, involves the ring-opening of cyclopentene oxide. In this strategy, the epoxide, which has a cis-relationship between the oxygen and the cyclopentane (B165970) ring, can be opened by a bromide nucleophile. However, the stereochemical outcome of this reaction is highly dependent on the reaction conditions and the nature of the bromide source.

Experimental Protocols

The following are detailed experimental protocols for the key transformations involved in the initial synthesis of this compound.

Protocol 1: Synthesis of cis-1,2-Cyclopentanediol

This procedure details the syn-dihydroxylation of cyclopentene using osmium tetroxide as a catalyst.

Materials:

-

Cyclopentene

-

Osmium tetroxide (OsO₄)

-

N-methylmorpholine N-oxide (NMO)

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

Procedure:

-

A solution of cyclopentene in a mixture of acetone and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A catalytic amount of osmium tetroxide is added to the stirred solution, followed by the portion-wise addition of N-methylmorpholine N-oxide (NMO). NMO acts as a co-oxidant to regenerate the osmium tetroxide, allowing it to be used in catalytic amounts.

-

The reaction mixture is stirred vigorously at 0°C and then allowed to warm to room temperature, with the reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite. This reduces the osmate ester intermediate and any remaining osmium tetroxide.

-

The mixture is filtered through a pad of celite to remove insoluble inorganic salts.

-

The filtrate is extracted multiple times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude cis-1,2-cyclopentanediol.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound from cis-1,2-Cyclopentanediol

This protocol describes the conversion of the cis-diol to the target cis-dibromide using a suitable brominating agent, such as phosphorus tribromide, which proceeds with retention of stereochemistry.

Materials:

-

cis-1,2-Cyclopentanediol

-

Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

-

Pyridine (B92270) (optional, as an acid scavenger)

-

Anhydrous diethyl ether or dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

cis-1,2-Cyclopentanediol is dissolved in an anhydrous solvent (e.g., diethyl ether) in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon). The flask is cooled in an ice-salt bath.

-

A solution of phosphorus tribromide or thionyl bromide in the same anhydrous solvent is added dropwise to the stirred diol solution. The temperature is maintained below 0°C during the addition. A small amount of pyridine may be added to neutralize the HBr gas produced.

-

After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours. The reaction progress is monitored by TLC or GC-MS.

-

The reaction is carefully quenched by the slow addition of a saturated aqueous sodium bicarbonate solution to neutralize any unreacted brominating agent and acidic byproducts.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by distillation under reduced pressure to afford crude this compound.

-

The final product is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈Br₂ | [PubChem CID: 21122218] |

| Molecular Weight | 227.92 g/mol | [PubChem CID: 21122218] |

| CAS Number | 33547-17-0 | [PubChem CID: 21122218] |

| Appearance | Colorless to pale yellow liquid | General knowledge |

| Boiling Point | Not precisely documented in initial reports | - |

| Density | Not precisely documented in initial reports | - |

| ¹H NMR | Complex multiplets in the aliphatic region | Expected based on structure |

| ¹³C NMR | Signals corresponding to methine and methylene (B1212753) carbons | Expected based on structure |

| Mass Spectrum (m/z) | Molecular ion peak and characteristic bromine isotope pattern | Expected based on structure |

Mandatory Visualizations

The following diagrams illustrate the key synthetic pathways and logical relationships in the synthesis of this compound.

Caption: Synthetic pathway to this compound via cis-dihydroxylation.

Caption: Alternative synthetic approach via ring-opening of cyclopentene oxide.

Caption: Experimental workflow for the two-step synthesis of this compound.

Navigating the Nuances of cis-1,2-dibromocyclopentane: A Technical Guide to Safety, Handling, and Hazards

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and hazard information for cis-1,2-dibromocyclopentane. Due to a lack of specific safety data for the cis-isomer, this guide leverages information from its stereoisomer, trans-1,2-dibromocyclopentane, and the general 1,2-dibromocyclopentane (B3025039) mixture. All quantitative data is presented in structured tables for clarity, and key procedural workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a halogenated cyclic hydrocarbon.[1][2][3][4] Its physical and chemical properties are crucial for understanding its behavior in a laboratory setting.[2][3][4]

| Property | Value | Source |

| Molecular Formula | C₅H₈Br₂ | [1][2][3][4] |

| Molecular Weight | 227.92 g/mol | [1][2] |

| CAS Number | 33547-17-0 | [1] |

| Appearance | Liquid | [1] |

| Enthalpy of Vaporization (for 1,2-dibromocyclopentane) | 47.815 kJ/mol at 300 K | [4] |

Hazard Identification and Classification

GHS Classification (based on trans-1,2-dibromocyclopentane) [5][6]

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Serious eye damage/eye irritation | 1 | H318: Causes serious eye damage |

GHS Label Elements (based on trans-1,2-dibromocyclopentane) [5][6]

| Element | |

| Pictogram(s) | |

| Signal Word | Danger |

| Hazard Statement(s) | H302: Harmful if swallowedH318: Causes serious eye damage |

| Precautionary Statement(s) | Prevention: P264: Wash hands thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P301+P317: IF SWALLOWED: Get medical help.P330: Rinse mouth.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P317: Get medical help.Disposal: P501: Dispose of contents/container to an approved waste disposal plant. |

Safe Handling and Storage

Proper handling and storage procedures are paramount to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following diagram outlines the recommended PPE.

Handling and Storage Procedures

The following workflow illustrates the key steps for safe handling and storage.

Store the container in a dry, well-ventilated area with the lid securely closed.[1] Open containers should be resealed carefully and kept upright to prevent leakage.[1]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is crucial. The following table summarizes the recommended first-aid measures based on the safety data for trans-1,2-dibromocyclopentane.[5]

| Exposure Route | First-Aid Measures |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |

Fire-Fighting Measures and Accidental Release

Fire-Fighting

In the event of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] Firefighters should wear self-contained breathing apparatus.[5]

Accidental Release Measures

For spills, ensure adequate ventilation and wear appropriate personal protective equipment.[5] Prevent the chemical from entering drains.[5]

Stability and Reactivity

Detailed stability and reactivity data for this compound is limited. However, based on general chemical principles for halogenated hydrocarbons, it is advisable to avoid strong oxidizing agents and strong bases.

Toxicological and Ecotoxicological Information

There is a lack of specific toxicological and ecotoxicological data for this compound. The available information for the trans-isomer indicates that it is harmful if swallowed and causes serious eye damage.[5][6] No data is available regarding its persistence, degradability, bioaccumulative potential, or mobility in soil.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis or specific reactions of this compound are not provided in the safety-focused search results. Researchers should consult relevant synthetic chemistry literature for such protocols, always cross-referencing with the safety information provided in this guide.

Disclaimer: This guide is intended for informational purposes only and is based on the limited data available for this compound and its stereoisomers. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified professionals before any handling or use of this chemical. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier.

References

- 1. This compound | 33547-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. This compound | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2-Dibromocyclopentane | C5H8Br2 | CID 139113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclopentane, 1,2-dibromo- [webbook.nist.gov]

- 5. echemi.com [echemi.com]

- 6. trans-1,2-Dibromocyclopentane | C5H8Br2 | CID 12601463 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of cis-1,2-dibromocyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of cis-1,2-dibromocyclopentane in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide leverages fundamental principles of organic chemistry and data on analogous compounds to predict its solubility profile. It also includes a general experimental protocol for determining solubility.

Introduction to this compound

This compound is a halogenated cycloalkane with the molecular formula C₅H₈Br₂.[1][2][3][4] Its structure consists of a five-membered cyclopentane (B165970) ring with two bromine atoms attached to adjacent carbons on the same side of the ring.[5] The presence of the bulky bromine atoms and the cyclic structure are key determinants of its physical and chemical properties, including its solubility.[2] As a vicinal dihalide, it is a useful intermediate in organic synthesis.[6]

The principle of "like dissolves like" is the primary determinant of solubility for non-ionic organic compounds.[7][8] This principle states that substances with similar polarities are more likely to be soluble in one another. This compound has a nonpolar cyclopentane backbone and two polar carbon-bromine (C-Br) bonds. While the C-Br bonds introduce some dipole moment, the overall molecule is considered to be of low to moderate polarity. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents and less soluble in highly polar solvents like water.

Predicted Solubility Profile

The following table summarizes the predicted qualitative solubility of this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Class | Solvent Name | Polarity Index | Predicted Solubility | Rationale |

| Nonpolar | Hexane (B92381) | 0.1 | Soluble | The nonpolar hydrocarbon structure of hexane is very similar to the cyclopentane ring of the solute. |

| Toluene | 2.4 | Soluble | Toluene is a nonpolar aromatic solvent that will effectively solvate the nonpolar portion of the molecule. | |

| Carbon Tetrachloride | 1.6 | Soluble | As a nonpolar solvent, it is expected to be a good solvent for other halogenated hydrocarbons.[9] | |

| Weakly Polar | Diethyl Ether | 2.8 | Soluble | The small dipole moment of diethyl ether is compatible with the low polarity of the solute. |

| Dichloromethane (DCM) | 3.1 | Soluble | A common solvent for a wide range of organic compounds, its polarity is suitable for dissolving this compound. | |

| Ethyl Acetate | 4.4 | Sparingly Soluble | The polarity is increasing, which may lead to slightly lower, but still significant, solubility. | |

| Polar Aprotic | Acetone (B3395972) | 5.1 | Sparingly Soluble | The higher polarity of acetone will make it a less effective solvent compared to nonpolar and weakly polar options. |

| Acetonitrile (B52724) (ACN) | 5.8 | Insoluble | The high polarity of acetonitrile makes it a poor solvent for compounds with significant nonpolar character. | |

| Dimethylformamide (DMF) | 6.4 | Insoluble | DMF is a highly polar solvent and is unlikely to effectively solvate the nonpolar cyclopentane ring. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Insoluble | DMSO is a very polar solvent and is generally used for dissolving highly polar compounds. | |

| Polar Protic | Methanol (B129727) | 5.1 | Insoluble | The hydrogen-bonding capability and high polarity of methanol make it a poor solvent for this non-hydrogen-bonding, low-polarity solute. |

| Ethanol (B145695) | 4.3 | Sparingly Soluble | The presence of the ethyl group makes ethanol slightly less polar than methanol, potentially allowing for some limited solubility. | |

| Water | 10.2 | Insoluble | As a highly polar, hydrogen-bonding solvent, water will not effectively solvate the nonpolar this compound.[10][11] |

General Experimental Protocol for Solubility Determination

The following is a general experimental procedure for quantitatively determining the solubility of a compound like this compound in a given solvent.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest

-

Scintillation vials or test tubes with screw caps

-

Constant temperature bath (e.g., water bath or heating block)

-

Magnetic stirrer and stir bars (optional)

-

Vortex mixer

-

Syringe filters (0.45 µm, solvent-compatible)

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. This can be done using a magnetic stirrer or periodic vortexing.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle to the bottom of the vial.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid is disturbed.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered, saturated solution to a known volume with the same solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of calibration standards of this compound in the chosen solvent at known concentrations.

-

Analyze the calibration standards and the diluted sample solution using a suitable analytical technique, such as GC-FID.

-

Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualization of Solubility Principles

The following diagram illustrates the logical relationship governing the solubility of this compound based on the "like dissolves like" principle.

Caption: "Like Dissolves Like" Principle for this compound.

References

- 1. This compound | C5H8Br2 | CID 21122218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 1,2-Dibromocyclopentane | 29974-65-0 [smolecule.com]

- 3. Cyclopentane, 1,2-dibromo- [webbook.nist.gov]

- 4. 1,2-Dibromocyclopentane | C5H8Br2 | CID 139113 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. Solvent Miscibility Table [sigmaaldrich.com]

- 8. Khan Academy [khanacademy.org]

- 9. unacademy.com [unacademy.com]

- 10. routledge.com [routledge.com]

- 11. huibers.org [huibers.org]

Methodological & Application

Application Note: Synthesis of trans-1,2-Dibromocyclopentane from Cyclopentene

Audience: Researchers, scientists, and drug development professionals.

Introduction

The addition of halogens across a carbon-carbon double bond is a fundamental reaction in organic synthesis, providing a reliable method to introduce functionality into simple alkenes. The bromination of cyclopentene (B43876) is a classic example of an electrophilic addition reaction. It is important to note that this reaction proceeds with a high degree of stereoselectivity. Due to the reaction mechanism, the direct addition of bromine (Br₂) to cyclopentene exclusively yields trans-1,2-dibromocyclopentane (B238971).[1] The synthesis of the cis isomer is not achieved through this method and would necessitate a different, multi-step synthetic approach.

This application note details the mechanism and provides a comprehensive protocol for the synthesis of trans-1,2-dibromocyclopentane from cyclopentene.

Reaction Mechanism: anti-Addition

The stereochemical outcome of the bromination of alkenes is dictated by the formation of a cyclic bromonium ion intermediate.[2][3][4] The π-electrons of the cyclopentene double bond attack a bromine molecule, which becomes polarized as it approaches the electron-rich alkene.[3][4] This leads to the formation of a three-membered ring containing a positively charged bromine atom, known as a bromonium ion, and a bromide ion (Br⁻).[2] The formation of this cyclic intermediate shields one face of the original double bond.[5]

The reaction concludes when the bromide ion, acting as a nucleophile, attacks one of the two partially positive carbon atoms of the bromonium ion.[1] This attack occurs from the face opposite to the bromonium ion bridge, in a manner analogous to an Sₙ2 reaction.[1] This "backside attack" forces the opening of the three-membered ring and results in the two bromine atoms being added to opposite faces of the cyclopentane (B165970) ring, a process known as anti-addition.[6][7] This mechanism ensures the exclusive formation of the trans product.[1]

Quantitative Data

The physical and chemical properties of the resulting trans-1,2-dibromocyclopentane are summarized below.

| Property | Value |

| Chemical Formula | C₅H₈Br₂ |

| Molecular Weight | 227.92 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 204-206 °C (approx.) |

| Density | 1.79 g/mL (approx.) |

| Stereochemistry of Product | trans (racemic mixture of (1R,2R) and (1S,2S)) |

| Typical Yield | > 90% |

Experimental Protocol

Objective: To synthesize trans-1,2-dibromocyclopentane via the electrophilic addition of bromine to cyclopentene.

Materials:

-

Cyclopentene

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄) (inert solvent)[6]

-

5% aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-